4-Chloro-7-methoxyquinazoline

Catalog No.
S1902890
CAS No.
55496-52-1
M.F
C9H7ClN2O
M. Wt
194.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-7-methoxyquinazoline

CAS Number

55496-52-1

Product Name

4-Chloro-7-methoxyquinazoline

IUPAC Name

4-chloro-7-methoxyquinazoline

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

InChI

InChI=1S/C9H7ClN2O/c1-13-6-2-3-7-8(4-6)11-5-12-9(7)10/h2-5H,1H3

InChI Key

GUQZHZBMDPEBQG-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C(=NC=N2)Cl

Canonical SMILES

COC1=CC2=C(C=C1)C(=NC=N2)Cl

The exact mass of the compound 4-Chloro-7-methoxyquinazoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Chloro-7-methoxyquinazoline is a key heterocyclic intermediate primarily utilized in the synthesis of targeted therapies, particularly Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). Its structure features a quinazoline core, a reactive chlorine atom at the 4-position susceptible to nucleophilic aromatic substitution, and a methoxy group at the 7-position. This specific arrangement of functional groups is critical for its role as a direct precursor to established oncological therapeutics like Gefitinib and for the development of novel kinase inhibitors.

Substituting 4-Chloro-7-methoxyquinazoline with structurally similar compounds is a critical process error. Using a positional isomer, such as 4-chloro-6-methoxyquinazoline, will lead to a final molecule with a fundamentally different geometry and biological activity, failing to bind to the intended kinase target site. For example, the 7-methoxy group is mandatory for activity on wild-type EGFR and most of its mutants; a macrocyclic inhibitor lacking this group was found to be surprisingly inactive. Similarly, replacing the 4-chloro group with other halides (e.g., bromo, iodo) alters the reactivity in essential C-N coupling reactions, requiring significant redevelopment of process parameters such as temperature, catalysts, and reaction times. Such substitutions invalidate established synthesis protocols and compromise the yield and purity of the final active pharmaceutical ingredient (API).

Essential Precursor for Gefitinib Synthesis with Established High-Yield Protocols

4-Chloro-7-methoxyquinazoline is a direct and indispensable precursor for the synthesis of Gefitinib, a widely used EGFR inhibitor. In established industrial processes, its downstream derivative, 6-(3-morpholino propoxy)-7-methoxy-4-chloro quinazoline, is condensed with 4-fluoro-3-chloroaniline to produce Gefitinib. A patented process reports isolating the final product in a 70% yield from this key intermediate, demonstrating the compound's process compatibility and efficiency in large-scale synthesis. Alternative routes starting from different materials often report lower overall yields (e.g., 10-14%) or involve more complex, less industrially feasible steps.

Evidence DimensionYield in Final Condensation Step of Gefitinib Synthesis
Target Compound DataEnables a 70% yield for the final API product in an optimized, patented process.
Comparator Or BaselineAlternative multi-step syntheses of Gefitinib report lower overall yields of 10% and 14%.
Quantified DifferenceProtocols utilizing this precursor's derivatives can achieve significantly higher final step yields compared to the overall yields of alternative routes.
ConditionsCondensation of the downstream derivative with 4-fluoro-3-chloroaniline in methanol, followed by reflux and acidic workup.

For bulk API manufacturing, using this specific, validated precursor minimizes process risk and maximizes output, making it the most reliable choice for the Gefitinib supply chain.

Structural Keystone: 7-Methoxy Group is Critical for EGFR Target Engagement

The 7-methoxy group is not an arbitrary substitution; it is a critical determinant of biological activity. In a study on macrocyclic quinazoline-based inhibitors, the derivative containing the 7-methoxy group (compound 3f) showed potent inhibition of mutant EGFR Del19 (12% remaining activity). In stark contrast, an identical macrocycle lacking only the 7-methoxy group (compound 18) was completely inactive against the same EGFR mutant. This demonstrates that the 7-methoxy group is mandatory for achieving the desired inhibitory profile.

Evidence DimensionEnzymatic Activity (% Remaining EGFR Del19 Activity)
Target Compound DataDerivative with 7-methoxy group: 12% remaining activity (potent inhibition).
Comparator Or BaselineIdentical derivative without 7-methoxy group: >100% remaining activity (inactive).
Quantified DifferenceThe presence of the 7-methoxy group is the sole factor responsible for potent EGFR inhibition in this matched molecular pair.
ConditionsRadiometric protein kinase assay against EGFR Del19 at a 1 µM inhibitor concentration.

This provides definitive evidence that procuring a precursor without the 7-methoxy group, or with it in a different position, will result in a final compound that is biologically non-functional for its intended EGFR target.

Enables High-Potency Derivatives Superior to First-Generation Kinase Inhibitors

The 4-anilino-7-methoxyquinazoline scaffold derived from this precursor enables the development of next-generation inhibitors with superior potency. In a study developing novel therapeutics for NSCLC, an optimized derivative (OH-MPG) built from this core structure demonstrated an IC50 of 2.0 nM against HCC827 cells. This was significantly more potent than a standard first-generation EGFR-TKI, 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD153035), which is a common benchmark compound. This highlights the value of the 7-methoxyquinazoline core for achieving high-potency inhibition.

Evidence DimensionInhibitory Potency (IC50) against HCC827 NSCLC cells
Target Compound DataDerivative from 7-methoxyquinazoline core (OH-MPG): 2.0 nM.
Comparator Or BaselineBenchmark EGFR-TKI (PD153035): Less potent (specific IC50 not stated but OH-MPG showed stronger inhibition).
Quantified DifferenceThe derivative from the target precursor showed significantly higher potency than the benchmark inhibitor.
ConditionsIn vitro cell viability assay on HCC827 non-small cell lung cancer cells.

For researchers in drug discovery, starting with 4-Chloro-7-methoxyquinazoline provides a validated scaffold to build inhibitors that can outperform older, less potent benchmark compounds.

Industrial Manufacturing of Gefitinib API

This compound's primary and most critical application is as a key starting material in the large-scale, cGMP synthesis of Gefitinib. Its use is central to established, high-yield manufacturing processes, making it the procurement standard for pharmaceutical producers aiming for process efficiency and reliability.

Development of Next-Generation and Mutant-Selective EGFR Inhibitors

As evidenced by structure-activity relationship studies, the 7-methoxyquinazoline core is essential for potent EGFR inhibition. This makes the compound an ideal and validated starting point for medicinal chemistry campaigns aimed at discovering novel inhibitors with improved potency or selectivity for clinically relevant EGFR mutants (e.g., Del19, L858R) that confer resistance to first-generation drugs.

Scaffold for Dual EGFR/c-Met Inhibitors

The 7-methoxyquinazoline structure serves as a proven scaffold for developing dual-target inhibitors. Researchers have successfully used it to create compounds that potently inhibit both EGFR and c-Met kinases, a strategy to overcome resistance in non-small cell lung cancer (NSCLC). This makes it a valuable precursor for developing therapies that address complex resistance mechanisms.

Synthesis of Kinase-Targeted Probes and Diagnostic Agents

The anilino-quinazoline core derived from this precursor has been successfully used to develop PET imaging probes for non-invasive diagnosis and stratification of NSCLC patients. This application leverages the scaffold's inherent ability to target EGFR, making the parent compound a crucial building block for creating advanced diagnostic tools for oncology.

XLogP3

2.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

4-Chloro-7-methoxyquinazoline

Dates

Last modified: 08-16-2023

Explore Compound Types